7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C11H8ClN5O and its molecular weight is 261.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , leading to a decrease in cell proliferation.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Action Environment
The compound’s thermal stability and sensitivity to environmental conditions can impact its efficacy
Biochemical Analysis
Biochemical Properties
7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . Additionally, it has been shown to interact with other proteins involved in cell proliferation and survival pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, including the inhibition of CDK2, which leads to reduced phosphorylation of downstream targets involved in cell cycle progression . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest . Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and promote apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects . These findings highlight the importance of dose optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting its pharmacological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its effects . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity . Understanding these factors is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, its activity may be modulated by its distribution within different subcellular compartments .
Properties
IUPAC Name |
7-amino-2-(4-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-3-1-6(2-4-7)10-15-11-14-9(18)5-8(13)17(11)16-10/h1-5H,13H2,(H,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGPLQDCOLCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC(=O)NC3=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354764-81-0 | |
Record name | 7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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